

Preparing (R)-Zevaquenabant stock solutions for laboratory use.

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Compound of Interest

Compound Name: (R)-Zevaquenabant

Cat. No.: B15611585

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Application Notes and Protocols for (R)-Zevaquenabant

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Zevaquenabant, also known as (R)-MRI-1867, is the R-enantiomer of Zevaquenabant. Zevaquenabant is a peripherally restricted, orally bioavailable dual antagonist of the cannabinoid CB1 receptor and inducible nitric oxide synthase (iNOS).^{[1][2]} Its mechanism of action makes it a compound of interest for research into conditions such as obesity-induced chronic kidney disease and liver fibrosis.^{[1][3]} These application notes provide detailed protocols for the preparation of **(R)-Zevaquenabant** stock solutions for laboratory use, ensuring accurate and reproducible experimental outcomes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(R)-Zevaquenabant** is presented in the table below.

Property	Value
Synonyms	(R)-MRI-1867
Molecular Formula	C ₂₅ H ₂₁ ClF ₃ N ₅ O ₂ S
Molecular Weight	547.98 g/mol [1]
Appearance	White to off-white solid[1]
CAS Number	1610420-28-4 (for Racemic Zevaquenabant)

Stock Solution Preparation

In Vitro Stock Solution

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **(R)-Zevaquenabant**.

Materials:

- **(R)-Zevaquenabant** powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Water bath or heat block (optional)
- Ultrasonic bath

Protocol:

- Weighing: Accurately weigh the desired amount of **(R)-Zevaquenabant** powder using a calibrated analytical balance.

- Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[\[1\]](#)
- Dissolution:
 - Vortex the solution vigorously.
 - If necessary, warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[\[1\]](#)**(R)-Zevaquenabant** is soluble in DMSO at a concentration of 100 mg/mL (182.49 mM).[\[1\]](#)
- Storage: Once completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Long-term Storage: Store the aliquoted stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[\[1\]](#)

Table of DMSO Volumes for Common Stock Concentrations:

Desired Concentration	Mass of (R)-Zevaquenabant	Volume of DMSO
1 mM	1 mg	1.8249 mL
5 mM	1 mg	0.3650 mL
10 mM	1 mg	0.1825 mL
1 mM	5 mg	9.1244 mL
5 mM	5 mg	1.8249 mL
10 mM	5 mg	0.9124 mL

In Vivo Formulation

For in vivo studies, **(R)-Zevaquenabant** can be formulated as a clear solution or a suspension. The following protocols are based on formulations for Zevaquenabant.

Protocol 1: Clear Solution

This protocol yields a clear solution suitable for oral administration.

Materials:

- **(R)-Zevaquenabant**
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a high-concentration stock solution of **(R)-Zevaquenabant** in DMSO (e.g., 50 mg/mL).
- In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
 - 10% DMSO (from the stock solution)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- The final solution should be clear with a solubility of ≥ 5 mg/mL (9.12 mM).[\[4\]](#)[\[5\]](#)

Protocol 2: Corn Oil Solution

This protocol also yields a clear solution and is suitable for oral administration.

Materials:

- **(R)-Zevaquenabant**

- DMSO
- Corn Oil

Procedure:

- Prepare a high-concentration stock solution of **(R)-Zevaquenabant** in DMSO (e.g., 50 mg/mL).
- Add 10% of the final volume from the DMSO stock solution.
- Add 90% of the final volume with corn oil.
- Mix thoroughly until a clear solution is obtained. The solubility in this formulation is ≥ 5 mg/mL (9.12 mM).[\[4\]](#)[\[5\]](#)

Storage and Stability

Proper storage is crucial to maintain the integrity of **(R)-Zevaquenabant**.

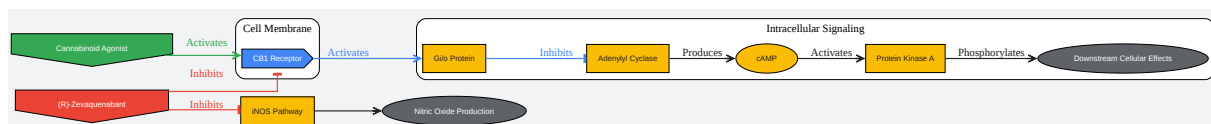
Form	Storage Temperature	Shelf Life
Solid Powder	-20°C	3 years [1]
4°C	2 years [1]	
In Solvent (DMSO)	-80°C	6 months [1]
-20°C	1 month [1]	

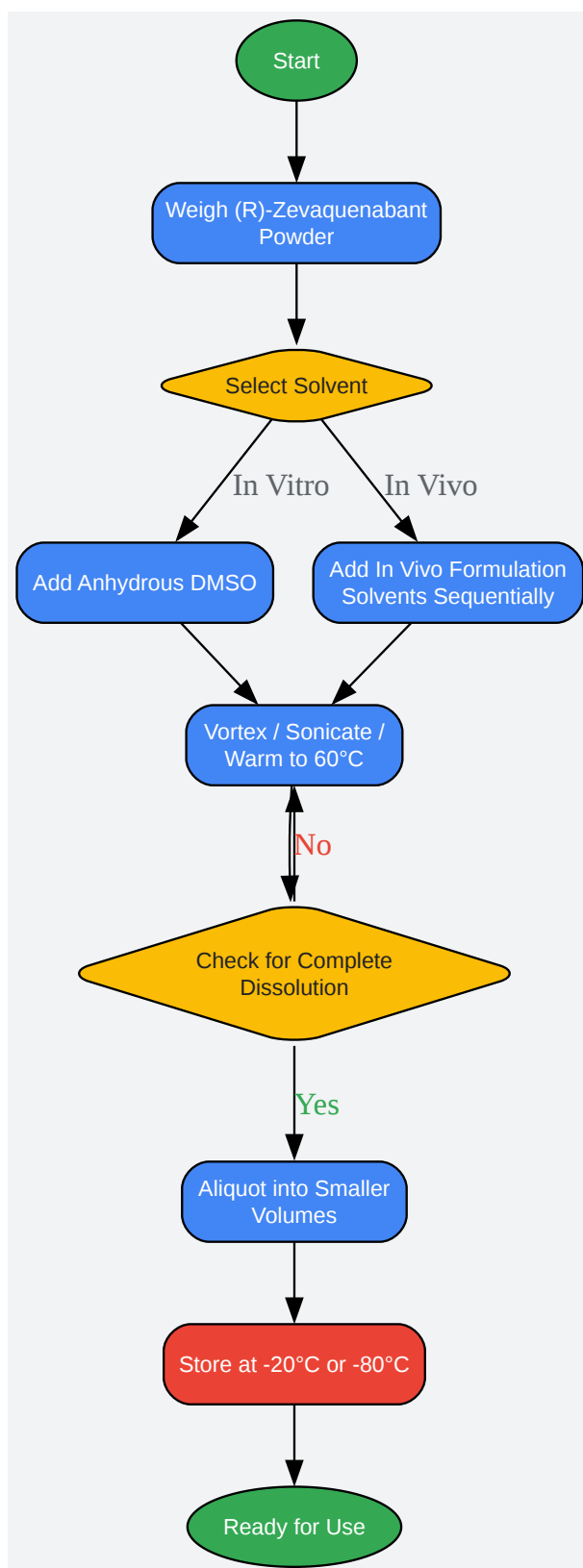
To prevent degradation, it is highly recommended to aliquot stock solutions and avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

(R)-Zevaquenabant is an antagonist/inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[\[2\]](#) The CB1 receptor is a G protein-coupled receptor (GPCR). Its activation typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels and subsequently decreases the activity of protein

kinase A (PKA).[6] By acting as an antagonist, **(R)-Zevaquenabant** blocks these downstream signaling events.





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